molecular formula C23H31FN2O2 B6123260 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No. B6123260
M. Wt: 386.5 g/mol
InChI Key: BMCLGPBMRHDXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone, also known as A-366, is a novel small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer and inflammatory disorders. A-366 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.

Mechanism of Action

BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, leading to changes in gene transcription. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other proteins. This results in a decrease in gene transcription, particularly of genes involved in cell growth and inflammation. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have a high degree of selectivity for BET proteins, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have potent anti-proliferative effects in cancer cell lines, both in vitro and in vivo. These effects are likely due to the inhibition of BET proteins and subsequent changes in gene transcription. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to reduce inflammation in animal models of inflammatory disease, suggesting that it may have potential as an anti-inflammatory agent. The biochemical and physiological effects of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone are currently being studied in greater detail.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is its high degree of selectivity for BET proteins, which reduces the risk of off-target effects. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for further study. One limitation of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the optimal dosing and administration of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone are still being investigated.

Future Directions

There are several future directions for the study of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone. One area of interest is the potential for combination therapy with other anti-cancer or anti-inflammatory agents. Another area of interest is the development of more potent and selective BET inhibitors. Additionally, the role of BET proteins in other diseases, such as neurological disorders, is an area of active investigation. Finally, the clinical development of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone as a therapeutic agent is an area of ongoing research.

Synthesis Methods

The synthesis of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone involves several steps, starting with the reaction of 2-adamantanamine with 4-fluorobenzaldehyde to form the intermediate 2-adamantyl-4-fluorobenzylamine. This intermediate is then coupled with 3-hydroxy-2-piperidone in the presence of a coupling agent to yield the final product, 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone. The synthesis of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been optimized to produce high yields and purity, making it suitable for further study.

Scientific Research Applications

3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to selectively bind to the bromodomains of BET proteins, inhibiting their ability to interact with acetylated histones and regulate gene transcription. This mechanism of action has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have potent anti-proliferative effects in cancer cell lines and to reduce inflammation in animal models of inflammatory disease. These findings suggest that 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone may have broad therapeutic potential.

properties

IUPAC Name

3-[(2-adamantylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2/c24-20-4-2-15(3-5-20)13-26-7-1-6-23(28,22(26)27)14-25-21-18-9-16-8-17(11-18)12-19(21)10-16/h2-5,16-19,21,25,28H,1,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCLGPBMRHDXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNC3C4CC5CC(C4)CC3C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

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